4-nitrosopiperazine-1-carbaldehyde
Description
4-Nitrosopiperazine-1-carbaldehyde is a nitrosated piperazine derivative featuring a carbaldehyde functional group at position 1 and a nitroso (-NO) substituent at position 4 of the piperazine ring. The nitroso group introduces unique reactivity, including participation in redox reactions and coordination chemistry, while the carbaldehyde moiety enables electrophilic substitutions or condensations (e.g., Schiff base formation) .
Properties
CAS No. |
2455384-08-2 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrosopiperazine-1-carbaldehyde typically involves starting with 4-nitropiperazine. The process includes the addition of aqueous sodium hydroxide followed by formaldehyde, resulting in the formation of the yellow crystalline solid. Characterization of the compound is usually performed using analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process ensures the compound’s availability for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-nitrosopiperazine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The presence of the nitroso group makes the compound reactive towards nucleophiles, facilitating substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as zinc powder in acetic acid or hydrogen with a palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitroso group can yield 4-aminopiperazine-1-carbaldehyde, while oxidation can produce different aldehyde derivatives .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-nitrosopiperazine-1-carbaldehyde lies in its role as an intermediate in drug synthesis. It has been utilized in the development of various pharmaceutical compounds due to its ability to form stable derivatives with biological activity. For instance:
- Antidepressants : Research indicates that derivatives of piperazine, including those synthesized from this compound, exhibit potential as antidepressant agents. These compounds may interact with neurotransmitter systems, providing therapeutic effects similar to established antidepressants.
- Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives possess significant activity against a range of bacterial strains, making them candidates for further development as antibiotics.
Chemical Reagent in Synthesis
In addition to its pharmaceutical applications, this compound serves as a reagent in synthetic organic chemistry. It can be employed in:
- Condensation Reactions : The aldehyde functionality allows for condensation reactions with various nucleophiles, facilitating the synthesis of more complex molecules.
- Formation of Heterocycles : The compound can be used to create heterocyclic structures that are prevalent in many biologically active compounds. This application is particularly relevant in the synthesis of novel drug candidates.
Case Studies and Research Findings
Several studies have documented the utility of this compound in drug development and synthesis:
- Synthesis of Piperazine Derivatives : A study demonstrated the successful synthesis of various piperazine derivatives using this compound as a starting material. These derivatives exhibited enhanced biological activities compared to their parent compounds, highlighting the importance of this intermediate in drug design.
- Antimicrobial Activity Evaluation : Research evaluating the antimicrobial properties of compounds derived from this compound showed promising results against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the nitroso group can significantly influence biological activity.
- Mechanistic Studies : Investigations into the mechanisms by which derivatives exert their effects have provided insights into their potential use as therapeutic agents. Understanding these mechanisms is crucial for optimizing their efficacy and safety profiles.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate for antidepressants | Potential for novel antidepressant candidates |
| Antimicrobial agents | Significant activity against bacterial strains | |
| Synthetic Chemistry | Reagent for condensation reactions | Facilitates complex molecule synthesis |
| Heterocycle formation | Important for developing biologically active compounds |
Mechanism of Action
The mechanism of action of 4-nitrosopiperazine-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s nitroso group is reactive towards nucleophiles, which allows it to interact with various biological molecules. This reactivity contributes to its antimicrobial and antitumor properties by disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties
Crystallographic and Spectroscopic Data
- Piperazine Conformation : X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide reveal that the piperazine ring adopts a chair conformation, a feature likely shared by this compound due to steric and electronic similarities .
- Spectroscopic Confirmation : IR and NMR data for sulfonamide- and pyrazole-functionalized piperazines (e.g., C=N stretch at ~1600 cm⁻¹, aromatic proton shifts at δ 7.0–8.5 ppm) provide benchmarks for characterizing the target compound .
Q & A
Q. What are the key synthetic routes for 4-nitrosopiperazine-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the piperazine ring. Common steps include:
- Nitrosation : Introduction of the nitroso group via nitrous acid (HNO₂) under controlled pH (4–6) and low temperature (0–5°C) to avoid over-oxidation .
- Carbaldehyde Formation : Oxidation of a hydroxymethyl intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane .
Optimization Strategies : - Temperature Control : Maintain sub-ambient temperatures during nitrosation to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for carbaldehyde formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95% by HPLC) .
Q. How is the molecular structure of this compound elucidated using spectroscopic and crystallographic methods?
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.1–8.3 ppm (aldehyde proton), δ 3.5–4.0 ppm (piperazine CH₂ groups) .
- ¹³C NMR : Aldehyde carbon at ~195 ppm, nitroso group adjacent to piperazine N at ~150 ppm .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) confirms bond lengths (C=O: ~1.21 Å) and dihedral angles between the nitroso and piperazine groups .
Data Table : Common Structural Parameters
| Parameter | Value (Experimental) | Technique | Reference |
|---|---|---|---|
| Aldehyde C=O length | 1.22 Å | X-ray | |
| Nitroso N–O bond | 1.25 Å | DFT Calculation |
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98%) and detect degradation products .
- TLC : Silica plates (ethyl acetate:hexane = 1:1) monitor reaction progress .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 30 days reveals decomposition <5% under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT calculations) for this compound?
Discrepancies often arise in electronic environment predictions:
Q. What strategies mitigate instability of the nitroso group during biological interaction studies?
- pH Buffering : Maintain pH 7.4 (PBS buffer) to prevent nitroso-to-nitrate conversion .
- Light Protection : Store solutions in amber vials under nitrogen to avoid photodegradation .
- Competitive Binding Assays : Use fluorescence quenching to study interactions with proteins (e.g., serum albumin) without prolonged exposure to aqueous media .
Q. How does the conformation of this compound influence its reactivity in click chemistry applications?
- Rotamer Analysis : The aldehyde group adopts an equatorial position on the piperazine ring, enhancing accessibility for Schiff base formation .
- Steric Effects : Ortho-substituents on the nitroso group hinder nucleophilic attack; computational modeling (MD simulations) identifies optimal reaction trajectories .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~1.5), aqueous solubility (~2.1 mg/mL), and CYP450 inhibition profiles .
- Docking Studies : AutoDock Vina models interactions with target enzymes (e.g., kinases), with validation via molecular dynamics (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
